3-Fluoropyridine-2-sulfinic acid
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Overview
Description
3-Fluoropyridine-2-sulfinic acid is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluorine atom and a sulfinic acid group on the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as hydrofluoric acid or a fluoride salt under controlled conditions . The sulfinic acid group can be introduced through oxidation reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of 3-Fluoropyridine-2-sulfinic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-2-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-Fluoropyridine-2-sulfonic acid.
Reduction: 3-Fluoropyridine-2-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoropyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and binding affinity. The sulfinic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-sulfinic acid
- 4-Fluoropyridine-2-sulfinic acid
- 3-Chloropyridine-2-sulfinic acid
- 3-Bromopyridine-2-sulfinic acid
Uniqueness
3-Fluoropyridine-2-sulfinic acid is unique due to the specific positioning of the fluorine atom and the sulfinic acid group on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the fluorine atom also enhances its potential for use in various applications, including pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H4FNO2S |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
RTEGCBDPXKKKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)O)F |
Origin of Product |
United States |
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